(3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Descripción

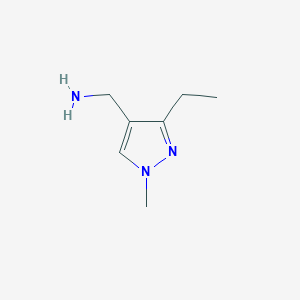

(3-Ethyl-1-methyl-1H-pyrazol-4-yl)methanamine is a pyrazole-derived primary amine with the molecular formula C₇H₁₃N₃ and a molecular weight of 139.20 g/mol . Its structure features a pyrazole ring substituted with a methyl group at the 1-position, an ethyl group at the 3-position, and a methanamine (-CH₂NH₂) moiety at the 4-position (SMILES: CCc1nn(C)cc1CN) . This compound is commercially available as a pure substance (CAS 1007540-20-6) and is utilized in chemical synthesis and pharmaceutical research . Its moderate molecular weight and primary amine functionality make it a versatile intermediate for drug discovery and coordination chemistry.

Propiedades

IUPAC Name |

(3-ethyl-1-methylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-7-6(4-8)5-10(2)9-7/h5H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBFBHQSTJWJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C=C1CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Substitution Reactions: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Introduction of the Methanamine Group: The methanamine group can be introduced through a Mannich reaction, where formaldehyde and a secondary amine are used.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine can undergo oxidation reactions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of oxides or nitro compounds.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry:

Catalysis: (3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.

Medicine:

Drug Development: Due to its structural features, this compound is being explored as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry:

Mecanismo De Acción

The mechanism of action of (3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrazole Methanamine Derivatives

Structural and Physicochemical Properties

The following table compares key features of (3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine with analogous compounds:

Key Comparative Insights

Structural Modifications and Functional Impact

- Substituent Position : The positional isomerism between the target compound and 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine () highlights how ethyl/methyl group placement affects steric and electronic properties. The target’s 3-ethyl group may enhance hydrophobic interactions compared to the 1-ethyl analog .

- Salt vs. Free Base : The oxalate salt of 1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine () demonstrates improved aqueous solubility relative to the free base form of the target compound, which could influence formulation strategies .

- Aromatic vs.

Actividad Biológica

(3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine is a member of the pyrazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with ethyl and methyl substituents. Its molecular formula is and it has a molecular weight of 140.2 g/mol. The structure can be represented as follows:

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets through several pathways:

- Enzyme Inhibition : Pyrazole derivatives often act as enzyme inhibitors, which can modulate metabolic pathways.

- Antiviral Activity : Some studies suggest that compounds in this class may inhibit viral replication by targeting specific viral proteins.

- Antioxidant Properties : Pyrazole derivatives may exhibit antioxidant activity by scavenging free radicals.

Biological Activities

The biological activities associated with this compound include:

Antiviral Activity

Research indicates that pyrazole derivatives can exhibit antiviral properties. For example, studies have shown that similar compounds can inhibit the replication of flaviviruses, suggesting that this compound may also possess antiviral effects .

Anticancer Activity

Pyrazole derivatives have been investigated for their potential anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

Anti-inflammatory Effects

The compound has potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. This activity may be linked to the inhibition of pro-inflammatory cytokines .

Research Findings and Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) are essential for evaluating its efficacy and safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.